Cellular Accumulation in Polymorphonuclear Leukocytes (PMNs): Erythromycylamine vs. Erythromycin
Erythromycylamine demonstrates significantly higher accumulation in human polymorphonuclear leukocytes (PMNs) compared to erythromycin, a key differentiation for intracellular pathogen targeting. This quantitative difference supports its role as the active intracellular payload of dirithromycin [1][2].
| Evidence Dimension | Intracellular accumulation in PMNs |
|---|---|
| Target Compound Data | Maximal accumulation factor of 100; maximal intracellular concentration of 13.4 mg/L [1][2] |
| Comparator Or Baseline | Erythromycin: Maximal accumulation factor of 4; maximal intracellular concentration of 6.1 mg/L [1][2] |
| Quantified Difference | Erythromycylamine achieves a 25-fold higher accumulation factor and 2.2-fold higher maximal intracellular concentration. |
| Conditions | In vivo human study: 10 healthy volunteers receiving 1g erythromycin b.i.d. or equivalent dirithromycin; PMN concentrations measured via HPLC on days 1, 3, and 5 [1] |
Why This Matters
Superior PMN accumulation enables targeted delivery to infection sites and intracellular pathogens, a property not shared equally by erythromycin.
- [1] Geerdes-Fenge, H. F., Goetschi, B., Rau, M., Borner, K., Koeppe, P., Wettich, K., & Lode, H. (1997). Comparative pharmacokinetics of dirithromycin and erythromycin in normal volunteers with special regard to accumulation in polymorphonuclear leukocytes and in saliva. European Journal of Clinical Pharmacology, 52(2), 127-133. View Source
- [2] Infona. Comparative pharmacokinetics of dirithromycin and erythromycin in normal volunteers with special regard to accumulation in polymorphonuclear leukocytes and in saliva (Abstract). View Source
